Farnesoic acid

Overview

Description

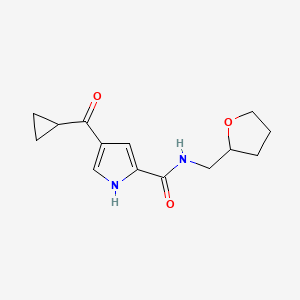

Farnesoic acid is a methyl-branched, trienoic fatty acid consisting of dodeca-2,6,10-trienoic acid having three methyl substituents at the 3-, 7- and 11-positions . It’s molecular formula is C15H24O2 .

Synthesis Analysis

Farnesoic acid O-methyltransferase (FAMeT) is thought to be an important enzyme in the juvenile hormone biosynthetic pathway, catalyzing methylation of farnesoic acid (FA) to methyl farnesoate (MF) . All of the enzymes that make up the mevalonate pathway from acetyl-CoA to farnesyl diphosphate were found in at least one of the ticks studied .Molecular Structure Analysis

The molecular structure of Farnesoic acid consists of a chain of 15 carbon atoms, with three double bonds and three methyl groups attached .Chemical Reactions Analysis

Farnesoic acid is involved in the juvenile hormone biosynthetic pathway, where it is converted to methyl farnesoate by the enzyme Farnesoic acid O-methyltransferase .Physical And Chemical Properties Analysis

Farnesoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 373.6±31.0 °C at 760 mmHg, and a flash point of 273.4±15.7 °C . It has a molar refractivity of 72.8±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 251.0±3.0 cm3 .Scientific Research Applications

- Significance : Understanding this pathway sheds light on growth regulation, metamorphosis, and reproductive development .

- Tissues : EcFAMeT is detected in hemocytes and hepatopancreas, suggesting its involvement in immune responses .

- Uncertainty : The precise role of BmFAMeT remains unclear, but it likely contributes to JH synthesis in silkworms .

Juvenile Hormone Biosynthesis

Immune Response and Defense

Silkworm Research

Brown Planthopper Study

Mechanism of Action

Target of Action

Farnesoic acid (FA) primarily targets the Candida albicans , a clinically important dimorphic fungus. It interacts with the Pho81 and Hot1 components of the phosphate starvation response signal transduction pathway . In crustaceans and insects, FA is involved in the juvenile hormone (JH) biosynthetic pathway, where it is converted to methyl farnesoate (MF) by the enzyme Farnesoic acid O-methyltransferase (FAMeT) .

Mode of Action

FA acts as a quorum-sensing molecule in Candida albicans, preventing the yeast-to-mycelial conversion . It blocks mycelial development by inducing the expression of PHO81 via a previously unknown transcriptional activator of PHO81, CaHot1p . In crustaceans and insects, FA is methylated by FAMeT to produce MF, a critical step in the JH biosynthetic pathway .

Biochemical Pathways

FA is part of the mevalonate pathway (MVP), which is shared by most organisms and leads to the formation of farnesyl diphosphate (FPP), a precursor of JH . In Candida albicans, FA accumulation inhibits the yeast-to-mycelial morphologic transition . In crustaceans and insects, FA is a key intermediate in the JH biosynthetic pathway, being converted to MF by FAMeT .

Result of Action

In Candida albicans, the accumulation of FA prevents the yeast-to-mycelial conversion, thereby influencing the organism’s growth and virulence . In crustaceans and insects, the conversion of FA to MF by FAMeT is a crucial step in the production of JH, which regulates growth, development, metamorphosis, and reproduction .

Action Environment

The action of FA can be influenced by environmental factors. For instance, in Candida albicans, the yeast-to-mycelial morphologic transition, which FA inhibits, depends on the inoculum size of liquid cultures . In the context of crustaceans and insects, the role of FA in the JH biosynthetic pathway suggests that its action could be influenced by factors that affect hormone regulation, such as developmental stage and environmental cues .

properties

IUPAC Name |

(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h7,9,11H,5-6,8,10H2,1-4H3,(H,16,17)/b13-9+,14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHFZYAELPOJIV-IJFRVEDASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC(=O)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/C(=O)O)/C)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315326 | |

| Record name | (E,E)-Farnesoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Farnesoic acid | |

CAS RN |

462-11-3, 7548-13-2 | |

| Record name | (E,E)-Farnesoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E,E)-Farnesoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FARNESOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98SID9VM1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Cyanomethyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3037095.png)

![{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B3037096.png)

![benzyl N-{1-[(4-methylphenyl)sulfonyl]heptyl}carbamate](/img/structure/B3037098.png)

![3-(benzylsulfanyl)-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037100.png)

![3-Chloro-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037102.png)

![3-Bromo-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037103.png)

![2-(5-Bromothiophen-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B3037106.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B3037111.png)

![4-({6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B3037113.png)

![3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037114.png)

![3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B3037116.png)

![3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037117.png)